

# Application Note: Electrophysiological Analysis of Versutoxin Using Patch Clamp

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## Compound of Interest

Compound Name: *versutoxin*

Cat. No.: *B1166581*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Versutoxin** (VTX), also known as  $\delta$ -atractotoxin-Hv1a ( $\delta$ -ACTX-Hv1a), is a neurotoxin isolated from the venom of the Australian Blue Mountains funnel-web spider, *Hadronyche versuta*.<sup>[1][2]</sup> This polypeptide toxin is a potent modulator of voltage-gated sodium channels (VGSCs), making it a valuable tool for studying the structure and function of these channels.<sup>[2]</sup> Electrophysiological techniques, particularly the patch-clamp method, are indispensable for characterizing the precise effects of **versutoxin** on ion channel function.<sup>[3][4]</sup> This application note provides detailed protocols and data presentation guidelines for the electrophysiological analysis of **versutoxin**'s effects on voltage-gated sodium channels using the whole-cell patch-clamp technique.

## Mechanism of Action

**Versutoxin** selectively targets voltage-gated sodium channels, specifically the tetrodotoxin-sensitive (TTX-S) subtypes.<sup>[1][3]</sup> It binds to neurotoxin receptor site 3 on the channel, a site also targeted by  $\alpha$ -scorpion and sea anemone toxins.<sup>[3][5]</sup> This interaction modifies the gating properties of the channel, leading to a slowing or removal of the fast inactivation process.<sup>[1][3]</sup> The primary consequences of **versutoxin** binding are a persistent sodium current during prolonged depolarization, a hyperpolarizing shift in the voltage-dependence of both activation and inactivation, and an increased rate of recovery from inactivation.<sup>[1][3]</sup> These effects result in membrane hyperexcitability and spontaneous repetitive firing of action potentials in neurons.

[3][6] **Versutoxin** has been shown to have no effect on tetrodotoxin-resistant (TTX-R) sodium currents or potassium currents.[1][3]

#### Data Presentation: Effects of **Versutoxin** on TTX-S Sodium Channels

The following table summarizes the quantitative effects of **versutoxin** on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels as determined by whole-cell patch-clamp analysis in rat dorsal root ganglion (DRG) neurons.

Parameter	Effect of Versutoxin	Concentration	Reference
Peak Current Amplitude	Reduction	Apparent $K_i$ of 37 nM	[1]
Inactivation	Slowing or removal	Concentration-dependent	[1][3]
Steady-State Inactivation ( $h_\infty$ )	7 mV hyperpolarizing shift in $V_{1/2}$	32 nM	[1]
Non-inactivating Current	$14 \pm 2\%$ of maximal current at potentials > -40 mV	32 nM	[1]
Recovery from Inactivation	Increased rate	Not specified	[1][3]
Voltage-Dependence of Activation	Hyperpolarizing shift	Not specified	[3]
TTX-R Na <sup>+</sup> Currents	No effect	Not specified	[1][3]
K <sup>+</sup> Currents	No effect	Not specified	[1][3]

## Experimental Protocols

### 1. Cell Preparation: Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is based on methodologies described for investigating **versutoxin**'s effects on native channels.[\[1\]](#)[\[3\]](#)

- Materials:
  - Sprague-Dawley rats
  - Dissection medium (e.g., L-15 medium)
  - Enzyme solution (e.g., collagenase/dispase in Hanks' Balanced Salt Solution)
  - Growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum and nerve growth factor)
  - Poly-D-lysine coated coverslips
- Procedure:
  - Euthanize a rat according to approved animal care protocols.
  - Dissect dorsal root ganglia and place them in cold dissection medium.
  - Trim nerve roots and connective tissue.
  - Incubate ganglia in the enzyme solution to dissociate the cells.
  - Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.
  - Plate the dissociated neurons onto poly-D-lysine coated coverslips.
  - Incubate the cells in growth medium at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for 24-48 hours before recording.

## 2. Whole-Cell Patch-Clamp Recordings

This protocol outlines the steps for recording TTX-S sodium currents in DRG neurons to assess the effects of **versutoxin**.

- Solutions:
  - External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  - Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium currents).
  - **Versutoxin** Stock Solution: Prepare a concentrated stock solution of **versutoxin** in the external solution containing 0.1% bovine serum albumin (BSA) to prevent non-specific binding. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
- Equipment:
  - Patch-clamp amplifier and data acquisition system
  - Inverted microscope
  - Micromanipulator
  - Perfusion system
  - Borosilicate glass capillaries for pipette pulling
- Procedure:
  - Place a coverslip with cultured DRG neurons in the recording chamber on the microscope stage.
  - Continuously perfuse the chamber with the external solution.
  - Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  - Approach a neuron with the patch pipette while applying slight positive pressure.

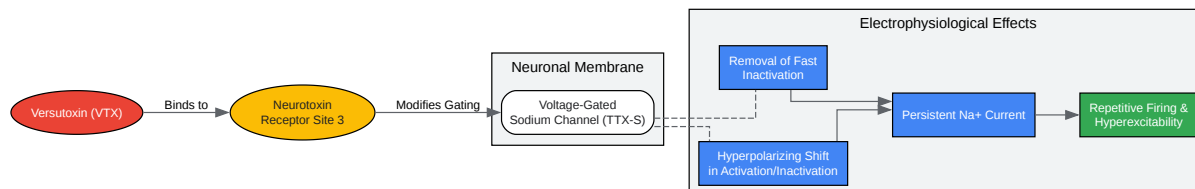
- Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).
- Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
- Allow the cell to stabilize for a few minutes before starting recordings.
- Record baseline sodium currents using appropriate voltage protocols (see below).
- Apply **versutoxin** via the perfusion system and allow sufficient time for the effects to reach a steady state.
- Record sodium currents in the presence of **versutoxin** using the same voltage protocols.
- To confirm the current is through TTX-S channels, apply tetrodotoxin at the end of the experiment.

### 3. Voltage-Clamp Protocols

- Current-Voltage (I-V) Relationship:
  - Hold the cell at a potential of -100 mV.
  - Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.
  - This protocol is used to determine the effect of **versutoxin** on the peak current amplitude and the voltage-dependence of activation.
- Steady-State Inactivation ( $h_{\infty}$ ):
  - Hold the cell at various conditioning prepulse potentials (e.g., from -120 mV to -10 mV) for a long duration (e.g., 500 ms) to allow channels to enter the inactivated state.
  - Immediately follow the prepulse with a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).

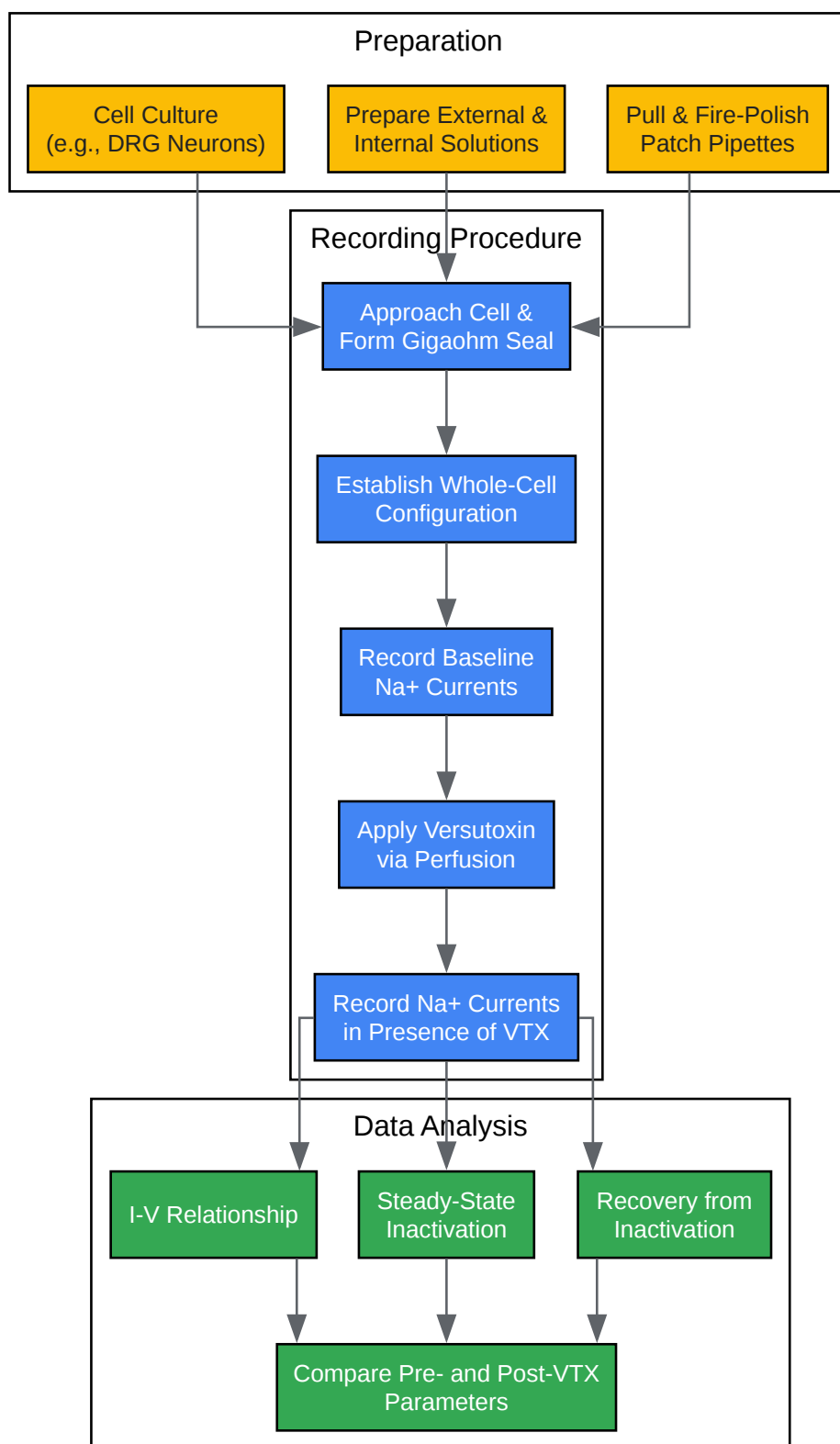
- The amplitude of the current during the test pulse is plotted against the prepulse potential to determine the voltage-dependence of steady-state inactivation.
- Recovery from Inactivation:
  - Use a two-pulse protocol. Apply a depolarizing conditioning pulse to inactivate the channels.
  - Follow with an identical test pulse separated by a variable recovery interval at a hyperpolarized potential (e.g., -100 mV).
  - Plot the ratio of the test pulse amplitude to the conditioning pulse amplitude against the recovery interval.

## Visualizations



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Caption: Mechanism of action of **Versutoxin** on voltage-gated sodium channels.



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Caption: Experimental workflow for patch-clamp analysis of **Versutoxin**.

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